1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-2-1-8-4-5(3-7-8)6(10)11/h3-4,9H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHXGWJMJWTPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006469-47-1 | |

| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Abstract: This document provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic considerations, discuss its potential applications grounded in the established utility of the pyrazole scaffold, and provide detailed protocols for its synthesis and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Compound Identification and Physicochemical Properties

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a disubstituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold recognized as a "biologically privileged" structure in drug discovery due to its diverse pharmacological activities.[1][2] The presence of both a carboxylic acid and a primary alcohol functional group makes this molecule a particularly versatile bifunctional linker and intermediate.

The definitive identifier for this compound is its CAS Number: 1006469-47-1 .[3][4]

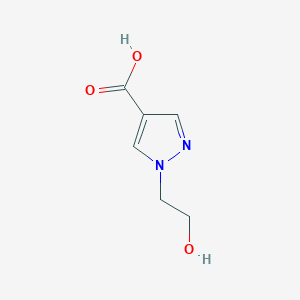

Caption: 2D structure of the title compound.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1006469-47-1 | [3][4] |

| Molecular Formula | C₆H₈N₂O₃ | [3][5] |

| Molecular Weight | 156.14 g/mol | [3][6] |

| InChIKey | NUHXGWJMJWTPGI-UHFFFAOYSA-N | [5] |

| SMILES | O=C(C1=CN(CCO)N=C1)O | [3] |

| Monoisotopic Mass | 156.0535 Da | [5] |

| Purity (Typical) | ≥95% | [4] |

| Recommended Storage | Sealed in a dry environment at 2-8°C |[3] |

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for this compound and are essential for structure confirmation and purity assessment.[7]

Synthesis and Mechanistic Insights

The synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is not explicitly detailed in a single publication, however, a robust and logical two-step pathway can be constructed based on established N-alkylation strategies for pyrazole heterocycles.[8][9] The general approach involves the regioselective alkylation of a pyrazole-4-carboxylate ester followed by saponification to yield the desired carboxylic acid.

Causality of the Synthetic Strategy: The choice of a two-step process starting from the ester (e.g., ethyl 4-pyrazolecarboxylate) is deliberate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions during the N-alkylation step. Direct alkylation of 4-pyrazolecarboxylic acid can be problematic due to the acidic proton of the carboxyl group, which can interfere with the base used for deprotonating the pyrazole nitrogen.

Caption: Proposed two-step synthesis workflow.

-

Step 1: N-Alkylation. The synthesis begins with ethyl 4-pyrazolecarboxylate. The N-H proton of the pyrazole ring is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic 2-carbon unit with a hydroxyl group. 2-Bromoethanol is a common and effective reagent for this transformation. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reagents and facilitate the Sₙ2 reaction. The choice of K₂CO₃ is often preferred for its ease of handling and moderate reactivity, minimizing potential side reactions.

-

Step 2: Saponification (Ester Hydrolysis). Once the N-alkylation is complete and the intermediate ester is isolated, the ethyl ester is hydrolyzed to the carboxylic acid. This is a standard saponification reaction, typically achieved by treating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as tetrahydrofuran (THF) or ethanol to aid solubility. The reaction is usually heated to drive it to completion. The final step involves acidification of the reaction mixture with a mineral acid (e.g., HCl) to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate or be extracted.

This regioselective approach is reliable because alkylation of unsymmetrically substituted pyrazoles often favors the sterically less hindered nitrogen, although mixtures of isomers can sometimes form.[2] For the pyrazole-4-carboxylate system, alkylation predominantly occurs at the N1 position.

Applications in Research and Drug Development

While specific applications for this exact molecule are primarily as a building block, the pyrazole core it contains is featured in numerous FDA-approved drugs for a wide range of conditions.[2] The value of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid lies in its utility as a versatile synthetic intermediate.

-

Bifunctional Linker: The molecule possesses two distinct reactive handles: a carboxylic acid and a primary alcohol.

-

The carboxylic acid can be readily converted into amides, esters, or acid chlorides, allowing for covalent attachment to proteins, polymers, or other small molecules.

-

The hydroxyl group can be used for ether synthesis, esterification, or conversion to a leaving group for further nucleophilic substitution.

-

-

Scaffold for Library Synthesis: In drug discovery, this compound is an ideal starting point for creating libraries of more complex molecules. The pyrazole core can be further functionalized (e.g., via halogenation), and the two side chains provide orthogonal points for diversification.[8]

-

Bioisostere: The pyrazole ring itself is often used as a bioisostere for other aromatic rings, like benzene or imidazole.[2] Its introduction can improve physicochemical properties such as solubility and metabolic stability, or introduce new hydrogen bonding interactions with a biological target.[2]

Safety, Handling, and Storage

As a laboratory chemical, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[4][10]

Hazard Identification (GHS Classification):

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[4]

Table 2: Recommended Precautionary Measures

| Category | Precautionary Statement Codes | Description |

|---|---|---|

| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4] |

| Response | P302+P352, P304+P340, P305+P351+P338, P312 | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |

Engineering Controls: Handle in a fume hood. Facilities should be equipped with an eyewash station and a safety shower.[4]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

-

Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-pyrazolecarboxylate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).

-

Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure intermediate ester.

Protocol 5.2: Synthesis of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

-

Reagent Setup: Dissolve the purified ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution. Stir the mixture at room temperature or gently heat to 40-50 °C until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).

-

Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) to adjust the pH to approximately 2-3. A precipitate should form.

-

Isolation: If a solid precipitates, collect the product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

-

Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006469-47-1) is a valuable and versatile heterocyclic compound. Its bifunctional nature, combining a reactive carboxylic acid and a primary alcohol on a biologically relevant pyrazole scaffold, makes it an important building block for drug discovery, medicinal chemistry, and materials science. Its synthesis is readily achievable through a logical and scalable two-step N-alkylation and saponification sequence. Proper adherence to safety and handling protocols is essential when working with this compound. As the demand for novel, functionalized heterocycles continues to grow, the utility of this molecule as a key intermediate is poised to expand.

References

-

BLDpharm. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

-

AK Scientific, Inc. 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

Fisher Scientific. Pyrazole Safety Data Sheet.

-

Fisher Scientific. 1H-Pyrazole-1-carboxamidine hydrochloride Safety Data Sheet.

-

Angene Chemical. Safety Data Sheet.

-

ChemicalBook. 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid(1006469-47-1) 1H NMR.

-

Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 25(22), 5431.

-

Boron Molecular. 1-(2-Hydroxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester.

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid.

-

PubChemLite. 1-(2-hydroxyethyl)-3-methyl-1h-pyrazole-4-carboxylic acid.

-

PubChemLite. 1-(2-hydroxyethyl)-5-methyl-1h-pyrazole-4-carboxylic acid.

-

ChemicalBook. 1-(2-HYDROXYETHYL)-PYRAZOLE(6314-23-4) 1H NMR spectrum.

-

Santa Cruz Biotechnology. 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid.

-

PubChem. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

-

Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

-

Royal Society of Chemistry. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.

-

CymitQuimica. 1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid.

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

-

Sigma-Aldrich. 4-Pyrazolecarboxylic acid.

-

Smolecule. 1-(2-Phenylethyl)-1H-pyrazole-4-carboxylic acid.

-

ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

-

Google Patents. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.

-

National Institutes of Health. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1006469-47-1|1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 60780111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid(1006469-47-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, a detailed synthetic pathway, spectral analysis, and its prospective applications in modern therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of hydrogen bonding capabilities, metabolic stability, and structural rigidity. These features have been successfully exploited in a wide array of approved drugs, including anti-inflammatory agents, kinase inhibitors, and neuropsychiatric medications. The diverse pharmacological profiles of pyrazole derivatives underscore the importance of novel analogs in the pursuit of next-generation therapeutics.[2][3] 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid represents a functionally rich scaffold, incorporating a carboxylic acid for potential salt formation and derivatization, a hydroxyethyl group for improved solubility and potential metabolic handles, and the core pyrazole for its proven pharmacophoric value.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure

The chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring substituted at the N1 position with a 2-hydroxyethyl group and at the C4 position with a carboxylic acid.

Table 1: Chemical Identity of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

| Identifier | Value | Source |

| CAS Number | 1006469-47-1 | 4 |

| Molecular Formula | C6H8N2O3 | 5 |

| Molecular Weight | 156.14 g/mol | 5 |

| IUPAC Name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |

| SMILES | O=C(O)c1cn(CCO)nc1 | |

| InChI Key | NUHXGWJMJWTPGI-UHFFFAOYSA-N | 6 |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.75,0!"]; C3 [label="C", pos="-0.75,-1!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="0.75,-0.5!"]; H3[label="H", pos="-1.5,-1.5!"]; H5[label="H", pos="1.5,-0.75!"]; C6 [label="C", pos="0,2.25!"]; H6_1 [label="H", pos="-0.75,2.75!"]; H6_2 [label="H", pos="0.75,2.75!"]; C7 [label="C", pos="0,3.5!"]; H7_1 [label="H", pos="-0.75,4!"]; H7_2 [label="H", pos="0.75,4!"]; O1 [label="O", pos="-0.75,4.75!"]; H_O1 [label="H", pos="-1.5,5!"]; C8 [label="C", pos="0,-2.75!"]; O2 [label="O", pos="-0.75,-3.5!"]; O3 [label="O", pos="0.75,-3.5!"]; H_O3 [label="H", pos="1.5,-3.75!"];

// Bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- H3[dir=none]; C5 -- H5[dir=none]; N1 -- C6 [dir=none]; C6 -- H6_1 [dir=none]; C6 -- H6_2 [dir=none]; C6 -- C7 [dir=none]; C7 -- H7_1 [dir=none]; C7 -- H7_2 [dir=none]; C7 -- O1 [dir=none]; O1 -- H_O1 [dir=none]; C4 -- C8 [dir=none]; C8 -- O2 [style=double, dir=none]; C8 -- O3 [dir=none]; O3 -- H_O3 [dir=none]; }

Caption: Chemical structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs and computational predictions. These values are essential for designing synthetic routes and predicting its behavior in biological assays.

Table 2: Physicochemical Properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid and Related Compounds

| Property | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (Predicted) | Ethyl pyrazole-4-carboxylate (Experimental) | 4-Pyrazolecarboxylic acid (Experimental) |

| Melting Point | Not available | 78-80 °C | 282 °C (dec.) |

| Boiling Point | 391.6 ± 32.0 °C | 138-140 °C (3 mmHg) | Not available |

| pKa | 3.52 ± 0.36 | Not applicable | Not available |

| LogP | -1.0 | Not available | Not available |

| Solubility | Expected to be soluble in polar protic solvents like water, methanol, and ethanol. | Soluble in common organic solvents. | Sparingly soluble in water. |

The presence of both a carboxylic acid and a hydroxyl group suggests that 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid will exhibit good aqueous solubility, a desirable property for many drug candidates. The predicted pKa indicates it is a moderately strong acid.

Synthesis and Purification

Caption: Proposed two-step synthesis workflow.

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

The first step involves the N-alkylation of the readily available ethyl pyrazole-4-carboxylate with 2-bromoethanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkyl halide.

Protocol:

-

To a solution of ethyl pyrazole-4-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate.

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: Potassium carbonate is a common and cost-effective base for this type of alkylation. Cesium carbonate can be used for more challenging substrates as it is a stronger base and its salts are more soluble.

-

Temperature: Heating is employed to increase the reaction rate. The temperature is kept moderate to avoid potential side reactions.

Step 2: Hydrolysis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by an acidic workup.

Protocol:

-

Dissolve the ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of a water-miscible organic solvent like methanol or ethanol and an aqueous solution of a base such as sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH, 2-3 eq).

-

Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a dilute acid such as 1M hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Causality of Experimental Choices:

-

Base: Sodium or lithium hydroxide are strong bases that effectively catalyze the saponification of the ester.

-

Solvent System: The mixed solvent system ensures the solubility of both the ester and the inorganic base.

-

Acidification: The final product is precipitated from the aqueous solution by protonation of the carboxylate salt with a strong acid.

Spectral Analysis

Table 3: Predicted ¹H and ¹³C NMR Data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (in DMSO-d₆)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole H-3 | ~8.1 | ~138 |

| Pyrazole H-5 | ~7.8 | ~130 |

| N-CH₂ | ~4.2 (t) | ~52 |

| O-CH₂ | ~3.7 (t) | ~60 |

| OH | ~4.9 (br s) | - |

| COOH | ~12.5 (br s) | ~163 |

| Pyrazole C-4 | - | ~115 |

Expected IR Spectral Features:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

An O-H stretch from the alcohol, around 3200-3500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-N and C=C stretching vibrations from the pyrazole ring in the fingerprint region.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 157.06.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous examples of its incorporation into biologically active molecules.[1] The functional groups present in 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid make it a versatile building block for creating libraries of compounds for high-throughput screening.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize a heterocyclic core that can form key hydrogen bond interactions with the hinge region of the kinase active site. The pyrazole ring is well-suited for this role. The carboxylic acid can be converted to a variety of amides to explore different pockets of the ATP-binding site, a common strategy in kinase inhibitor design. For example, a related pyrazole-3-carboxamide has been identified as a potent cyclin-dependent kinase (CDK) inhibitor.

Caption: Potential derivatization and application pathways.

Agrochemical Applications

Pyrazole carboxamides are also a well-established class of fungicides and insecticides.[3] The structural motifs present in 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid are relevant to the design of new agrochemicals.

Safety and Handling

According to available safety data sheets, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid should be handled with care. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a valuable and versatile building block for chemical and pharmaceutical research. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of multiple functional groups provides ample opportunities for derivatization, making it an attractive scaffold for the development of new therapeutic agents and agrochemicals. This guide provides a solid foundation for researchers to synthesize, characterize, and further explore the potential of this promising molecule.

References

-

PubChem. Methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. [Link]

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid. [Link]

-

PubChemLite. 1-(2-hydroxyethyl)-3-methyl-1h-pyrazole-4-carboxylic acid. [Link]

-

PubChemLite. 1-(2-hydroxyethyl)-5-methyl-1h-pyrazole-4-carboxylic acid. [Link]

- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Farghaly, A. R., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC, 2012(7), 228-241.

-

PubChem. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. [Link]

- Karrouchi, K., et al. (2018).

- Google Patents. Carboxamide derivative and its diastereomers in stable crystalline form.

- Chawla, G., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(2), 102–111.

-

Google Patents. (12) United States Patent. [Link]

- Google Patents. Advanced drug development and manufacturing.

-

Thermo Scientific Alfa Aesar. 1H-Pyrazole-4-carboxylic acid, 97% 1 g. [Link]

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2016/0082123 A1. [Link]

- MDPI. (2020). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank, 2020(3), M1149.

-

Google Patents. (12) United States Patent. [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Google Patents. (12) United States Patent. [Link]

- ACS Publications. (2018). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1248–1253.

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. [Link]

- PubMed. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999.

-

PubChemLite. 5-ethyl-1-(2-hydroxyethyl)-1h-pyrazole-3-carboxylic acid. [Link]

-

PubChemLite. 1-(2-methoxyethyl)-1h-pyrazole-4-carboxylic acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1006469-47-1|1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | C7H10N2O3 | CID 83827171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, established synthetic routes, spectroscopic characterization, and its emerging applications, particularly within the context of drug discovery.

Core Molecular Attributes

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of numerous pharmaceuticals.[1][2] The presence of both a carboxylic acid group and a hydroxyethyl side chain provides multiple points for chemical modification and hydrogen bonding interactions, making it a versatile building block for more complex molecules.

Physicochemical & Structural Data

A precise understanding of a molecule's properties is the foundation of all subsequent research. The key identifiers and quantitative data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 156.14 g/mol | [3] |

| Molecular Formula | C₆H₈N₂O₃ | [3] |

| Monoisotopic Mass | 156.0535 Da | [4] |

| CAS Number | 1006469-47-1 | [3] |

| SMILES | O=C(C1=CN(CCO)N=C1)O | [3] |

| InChI Key | NUHXGWJMJWTPGI-UHFFFAOYSA-N | [4] |

The structural arrangement, featuring a hydroxyethyl group at the N1 position of the pyrazole ring and a carboxylic acid at the C4 position, is critical to its chemical behavior and biological activity.

Caption: 2D structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Synthesis and Characterization

The synthesis of substituted pyrazole carboxylic acids is a well-established field in organic chemistry, often involving the cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.

General Synthetic Approach

A common strategy for constructing the 1,4-disubstituted pyrazole ring involves the reaction of a substituted hydrazine with a functionalized three-carbon synthon. For the title compound, 2-hydroxyethylhydrazine serves as the key precursor, introducing the N1-substituent.

The workflow below outlines a representative synthesis pathway, adapted from procedures for analogous compounds.[5][6]

Caption: Generalized synthetic workflow for the target molecule.

Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a model procedure based on established methods for similar pyrazole derivatives.[5][6] Researchers should perform their own optimizations.

Step 1: Synthesis of Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-formyl-3-oxopropanoate (1.0 eq) in ethanol, add 2-hydroxyethylhydrazine (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography on silica gel to yield the intermediate product.

Step 2: Hydrolysis to 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

-

Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 2-3 hours.

-

After hydrolysis is complete (monitored by TLC), cool the reaction mixture in an ice bath.

-

Carefully acidify the solution to pH 3-4 using concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Spectroscopic Characterization

Structural confirmation is paramount. While experimental spectra for this specific molecule require direct acquisition, data for closely related analogs are available and provide expected peak characteristics.[7][8][9]

-

¹H NMR: Expected signals would include two triplets for the -CH₂-CH₂- ethylene bridge, distinct singlets for the pyrazole ring protons (at C3 and C5), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Carbon signals for the pyrazole ring, the ethyl group, and the carboxyl group would be expected in their characteristic regions.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) would confirm the molecular weight, showing a prominent ion at m/z 157.06078 for [M+H]⁺.[4]

Applications in Drug Discovery and Beyond

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Pyrazole carboxylic acids, in particular, serve as versatile intermediates and key pharmacophores.[10][11]

Role as a Pharmacophore and Building Block

The structural features of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid make it an attractive candidate for drug design:

-

Hydrogen Bonding: The N2 atom of the pyrazole, the hydroxyl group, and the carboxylic acid group can all act as hydrogen bond acceptors or donors, facilitating strong interactions with biological targets like enzymes and receptors.[2]

-

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic rings, like imidazole or phenyl groups, to modulate physicochemical properties and improve metabolic stability or target affinity.[2]

-

Synthetic Handle: The carboxylic acid provides a reactive site for amide bond formation, allowing for the facile linkage to other molecular fragments to build extensive compound libraries for screening.

Therapeutic Potential

Derivatives of pyrazole carboxylic acids have demonstrated a wide array of biological activities, suggesting potential therapeutic applications.[1][12] These include:

-

Anti-inflammatory: The pyrazole core is famously present in COX-2 inhibitors like celecoxib.

-

Anticancer: Numerous pyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial: The scaffold has been incorporated into agents with antibacterial and antifungal properties.[12]

-

Antiviral & Antidepressant: The versatility of the pyrazole structure has led to its exploration in a broad range of therapeutic areas.[10][11]

The title compound, with its specific substitution pattern, represents a valuable starting point for the synthesis of novel candidates within these and other therapeutic domains.

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a well-defined chemical entity with a molecular weight of 156.14 g/mol .[3] Its structure combines the pharmaceutically validated pyrazole core with versatile functional groups, making it a high-value building block for drug discovery and materials science. The synthetic pathways are accessible, and its potential for creating diverse chemical libraries is significant. For researchers in medicinal chemistry, this compound offers a robust starting point for developing next-generation therapeutics targeting a wide spectrum of diseases.

References

-

Al-Ostoot, F.H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]. Accessed Jan 5, 2026.

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available from: [Link]. Accessed Jan 5, 2026.

-

PubChem. methyl 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate. Available from: [Link]. Accessed Jan 5, 2026.

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]. Accessed Jan 5, 2026.

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]. Accessed Jan 5, 2026.

-

RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]. Accessed Jan 5, 2026.

-

PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid. Available from: [Link]. Accessed Jan 5, 2026.

-

PubChemLite. 1-(2-hydroxyethyl)-3-methyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]. Accessed Jan 5, 2026.

-

PubChemLite. 1-(2-hydroxyethyl)-5-methyl-1h-pyrazole-4-carboxylic acid. Available from: [Link]. Accessed Jan 5, 2026.

-

Boron Molecular. Buy 1-(2-Hydroxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester. Available from: [Link]. Accessed Jan 5, 2026.

-

SpectraBase. 1H-pyrazole-4-carboxylic acid, 1-[2-[[(1-methyl-1H-pyrazol-4-yl)methyl]amino]-2-oxoethyl]-. Available from: [Link]. Accessed Jan 5, 2026.

-

PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]. Accessed Jan 5, 2026.

- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Google Patents. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1006469-47-1|1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]

- 7. 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid(1006469-47-1) 1H NMR spectrum [chemicalbook.com]

- 8. 1-(2-HYDROXYETHYL)-PYRAZOLE(6314-23-4) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid solubility data

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and established analytical methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility profile. We will delve into the key physicochemical properties that govern solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and provide insights into the interpretation of this critical data.

Introduction: The Critical Role of Solubility

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a carboxylic acid group, and a hydroxyethyl substituent. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its entire development lifecycle.[1] It dictates the compound's bioavailability, impacts the feasibility of formulation strategies, and can present challenges during synthesis and purification workups.[1][2] Understanding the solubility profile is, therefore, not merely an academic exercise but a critical step in assessing the viability of a compound for further development.

This guide will provide the necessary theoretical background and practical, step-by-step methodologies to empower researchers to accurately characterize the solubility of this and similar pyrazole derivatives.

Physicochemical Properties Governing Solubility

The solubility of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is dictated by its molecular structure. The interplay between its polar and non-polar features determines its interaction with various solvents.

Key Structural Features:

-

Pyrazole Ring: An aromatic heterocycle that can participate in π-π stacking and hydrogen bonding.[2]

-

Carboxylic Acid (-COOH): A highly polar, acidic group capable of donating a hydrogen bond and becoming ionized (carboxylate, -COO⁻) at pH values above its pKa. This feature is a primary driver of pH-dependent aqueous solubility.

-

Hydroxyethyl Group (-CH₂CH₂OH): A polar, flexible side chain with a hydroxyl group that can act as both a hydrogen bond donor and acceptor, enhancing interactions with polar solvents.

These features suggest a molecule with a predisposition for solubility in polar solvents. The predicted physicochemical properties, summarized in the table below, provide a quantitative basis for this assessment.

Table 1: Predicted Physicochemical Properties of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₆H₈N₂O₃ | |

| Molecular Weight | 156.14 g/mol [3] | Low molecular weight generally favors solubility. |

| XlogP3 | -1.0[4] | The negative value indicates a high degree of hydrophilicity, predicting favorable solubility in aqueous and polar solvents. |

| Hydrogen Bond Donors | 2[4] | The -OH and -COOH groups can donate hydrogen bonds, promoting solubility in protic solvents. |

| Hydrogen Bond Acceptors | 4[4] | The nitrogen atoms and oxygen atoms can accept hydrogen bonds, enhancing interactions with a wide range of polar solvents. |

The combination of a hydrophilic nature (negative XlogP) and ample hydrogen bonding capacity strongly suggests that solubility will be significant in polar solvents like water, ethanol, and methanol, and poor in non-polar solvents such as hexane.[5] Crucially, the presence of the carboxylic acid implies that its aqueous solubility will be highly dependent on pH.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental work. The two most common and informative types of solubility measurements are Thermodynamic (or Equilibrium) Solubility and Kinetic Solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pH. The "shake-flask" method is the universally accepted technique for this measurement.[6]

This protocol outlines the steps to determine the equilibrium solubility, a critical parameter for biopharmaceutical evaluation.[7]

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent system at equilibrium.

Materials:

-

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (solid)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C or 37°C) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[6]

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any fine particulates. Causality Note: This step is crucial to prevent artificially high results from undissolved solid particles. Adsorption of the compound to the filter should be checked and accounted for.

-

Quantification: Dilute the filtrate with a suitable mobile phase or solvent and determine the concentration using a pre-validated analytical method like HPLC-UV or UV-Vis spectroscopy.[8] The concentration is calculated against a standard curve of the compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO). It is a critical parameter in early drug discovery for screening large numbers of compounds.[9]

Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions that mimic early-stage biological assays.

Materials:

-

10 mM stock solution of the compound in 100% DMSO

-

Aqueous buffer (e.g., pH 7.4 PBS)

-

96-well plates (UV-transparent for analysis, if applicable)

-

Automated liquid handler (recommended)

-

Plate reader capable of nephelometry or UV-Vis absorbance scans

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10 mM in 100% DMSO.

-

Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer. This creates a rapid change in solvent composition, driving precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to be biologically relevant.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation.

-

Detection: Measure the amount of precipitate formed. This can be done directly by:

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Summary and Interpretation

The collected solubility data should be organized systematically to allow for clear interpretation and comparison.

Table 2: Template for Recording Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Deionized Water | ~4-5* | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value | Shake-Flask |

| 0.1 N HCl | 1.0 | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Shake-Flask |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value | Kinetic |

*The inherent pH of the compound dissolved in unbuffered water.

Interpretation of Results:

-

pH-Solubility Profile: Due to the carboxylic acid group, the solubility in aqueous media is expected to be significantly lower at acidic pH (where the molecule is neutral) and increase dramatically at pH values above its pKa as the highly soluble carboxylate salt is formed.

-

Organic Solvents: High solubility is anticipated in polar organic solvents like ethanol and methanol, which can effectively solvate all polar functional groups on the molecule.[5][10]

-

Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic solubility because it can represent a supersaturated state before equilibrium is reached.

Conclusion

While published quantitative solubility data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is scarce, a thorough analysis of its physicochemical properties provides a strong predictive foundation for its behavior. It is anticipated to be a hydrophilic compound with significant, pH-dependent solubility in aqueous media and high solubility in polar organic solvents. This guide furnishes researchers with the necessary, validated experimental protocols to generate precise and reliable solubility data. The application of these standardized methods, particularly the shake-flask technique for equilibrium solubility and kinetic assays for high-throughput screening, will enable a comprehensive characterization essential for advancing any research or development program involving this compound.

References

- Solubility of Things. (n.d.). Pyrazole. Retrieved from Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Tc6u9czL6mgvGJF1_hVVDX22YsaTFVWBcK4MJBcEkb0IbJHXAGcwnGS8Nxo9ZMa7yo-GeSPHgk-Ac9JIWxL2e7eBCdxdfGnuvTcsICZUxnSLk1sC33Y0rw61b48g3mqtAZNPRw9VTGc=]

- Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwd1slj2ThEzbsK25VSZjWUXbSeeVsPnInUwFjbQst8OXYt8YtkqmID4FrxELYaS_aT1KLVvWIaU-kuVitMHckbkFYrUo8n6iJbTLVG-LrhZqHhfJA7flIg5lwRBZYBZuCLue6Tpw_tQwlKkuzgwe7_c8=]

- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESGkXUcOOE-J13e3-L5TaGU19ckNBclmPKnNVX22AlUYtdRE0Vup_vgJd6EkAObksbVn_nCLmEn83OIeXNTEsC7y-K2AXu-YQFIcgrn-QKf9DL9JWdvVAje5WYAyFOQ-a9hnBrOyzzydvVPUwj6bpNP2e7leKF8rCPb4YNPx7aLjBrcR-J905u-lWH1aO52QbV4zgkFLU7s0tCxdyu1Gk6y1rm49JJ]

- Srikanth, A. (2015). solubility experimental methods.pptx. SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-mCBeeIeOeR1kG1ltgpGKDqTFNGqpXkP43iPI_1pyfeFKehh7cL-ThQpKnnDHJ7hnhsacXq-QfJKOxcgXvOB90jw7UsXqpH8Bn2JxYDT-0BKxa9d3k-Pk8Q95e5O7S7y8pVlQDmH_66C4WLlSWyRtDtoNubZPzF_hxVtwk6nvIDiQAQnS2rAlMxCOkd8=]

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoccxGWkFcU98VSWzQOHUhzaUccKknM2UbN0hK3pivz9mtsCkWpxqvN7HiCP4NEpfuIFyuYT6cpBKBzwidPYaXslhjQlRMBGefVODqEhoVH5KIxbPyMLHzfgh7abNF2ipVqgmAhi5czqfkf72c7uQtntATpi_WVx-Baw0NubMto9oMyfaYxoDCk_-EmVYj8K7wyTNkufXmCKM=]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExdkxXOsSn8YgJ9wfwZyTT7suRpOipkOo0XW2oyEMrXDn84EtlPdfkvLE8w3Wvt3CG4uq1pNKEcaHHO23nKaSU95or5BvCg07hBr8SjSS3mYZCntMky7YwX47k-Ry7-8q3H-Rnou2iTzg5nxlnIfb5OE_Zqi47FKANggfDha9O]

- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExOgc3qTFPxjn94iV2msYhsZZG4dhrXnjPg5VT0uTJY36LItK3LXfcEZS0f6hGFZfNNf-S5g0nBsJ8kO834RrngSdSO9jWhSzxNmnFiXOaE6IHX94-afbLQTPAhvE8wrab1OXtdtKnlCGLyuI21iu4jlzDkjMJLyjrMmtLQ4il6IVy7eysNrrx9MDLwiNC4FM0MOLwoAJgkPWny1c1N-NxkR115Jik-zWZ89uKOcINe9jF4hMaUDDEbeW7jxsS5E5AzuH5o9UiBJjmeY_nCp8igD2QWnY2EtM-Ar9Kmm5Q3pvvhplERd6L3k-bIkdAGCU0dw==]

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzZb4EYlBrC5f-1WOSmEZb-GdgAeJCQKqr3fbMDujPcjuAkxxCLPCJ5sxqJPlVUDL_mxjl8JY0KQFmJiZlFtn8O8g17p1UL6aTBMJ6SLgsk95H4QUSSUsBOujoERxcAL9l81As_Eo2N2tkbSXqjnarMgBrldLAdnFMi0Yyv5h9a2kTBUv8oYpMhsCfEY45ITHUiEY=]

- PubChem. (n.d.). 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/60780111]

- PubChem. (n.d.). 1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/19621868]

Sources

- 1. rheolution.com [rheolution.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | C6H8N2O3 | CID 60780111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid (C6H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. solubilityofthings.com [solubilityofthings.com]

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic Acid

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1006469-47-1). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from authoritative safety data and established laboratory best practices to ensure the highest standards of safety and scientific integrity.

Introduction

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Like many specialized research chemicals, its toxicological profile is not exhaustively characterized.[2] Therefore, a cautious and informed approach is paramount. This guide moves beyond simple procedural lists to explain the causality behind each safety recommendation, empowering laboratory personnel to manage risk effectively.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is classified with the following hazards.[2]

Table 1: GHS Classification and Hazard Statements | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation | 2 |

ngcontent-ng-c887220695="" class="ng-star-inserted">| Warning | H315: Causes skin irritation. | | Eye Irritation | 2A |

ngcontent-ng-c887220695="" class="ng-star-inserted">| Warning | H319: Causes serious eye irritation. | | Specific Target Organ Toxicity (Single Exposure) | 3 |

ngcontent-ng-c887220695="" class="ng-star-inserted">| Warning | H335: May cause respiratory irritation. |

The primary hazards associated with this compound are irritant effects upon direct contact with the skin, eyes, and respiratory system.[2] Skin contact may lead to inflammation, itching, redness, or blistering, while eye contact can result in redness, pain, and potential damage.[2] Inhalation of the dust or aerosol may irritate the lungs and respiratory tract.[2] It is critical to note that comprehensive acute toxicity data is not currently available.[2] This absence of data necessitates a conservative risk assessment; the compound should be handled as potentially hazardous, and exposure must be minimized through the engineering controls and personal protective equipment detailed below.

Caption: A workflow illustrating the essential steps of risk assessment.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Minimizing exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

Engineering Controls

The primary defense against respiratory exposure is the use of robust engineering controls.

-

Chemical Fume Hood: All handling of solid 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid that may generate dust, such as weighing or transferring, must be performed inside a certified chemical fume hood.[3] This is the most effective way to prevent inhalation of airborne particles.[3]

-

Ventilation: Work should be conducted in a well-ventilated laboratory to ensure any fugitive emissions are diluted and removed.[2][4]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[2]

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to ANSI Z.87.1 standards.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][7]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill cleanup where dust concentrations may be high, a NIOSH-approved respirator (e.g., N95 dust mask for solids) should be worn.[3][6]

Caption: The correct sequence for donning and doffing PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining chemical integrity.

Step-by-Step Handling Protocol

-

Preparation: Ensure the chemical fume hood is operational. Designate a specific area within the hood for the handling procedure. Assemble all necessary equipment (spatula, weigh boat, containers) before retrieving the chemical.

-

Transfer: Retrieve the container from storage. Open it carefully within the fume hood. Use a spatula to gently transfer the solid material.[3] Avoid any actions that could generate dust, such as dropping material from a height or scraping vigorously.[6]

-

Post-Handling: Tightly close the primary container.[2] Decontaminate the spatula and the handling area within the fume hood. Dispose of any contaminated disposable materials (e.g., weigh boats, gloves) into a designated hazardous waste container.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2][6]

Storage Requirements

Proper storage is essential for safety and to prevent degradation of the material.

-

Container: Store in a tightly closed container to prevent moisture absorption and contamination.[2][4]

-

Location: Keep in a cool, dry, and well-ventilated area.[2][4]

-

Incompatibilities: Store away from incompatible substances, particularly strong bases and oxidizing agents.[8][9] As a carboxylic acid, it may be corrosive to metals; therefore, storage in metal cabinets should be done with caution, preferably using secondary containment trays.[8]

Section 4: Emergency Procedures

Preparedness is key to responding effectively to an emergency. All personnel must be familiar with these procedures.

First Aid Measures

In the event of an exposure, immediate action is critical.[2]

Table 2: First Aid Response by Exposure Route

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response

For a small-scale solid spill:

-

Evacuate & Secure: Alert others in the immediate area. If not already working in one, move to a fume hood if safe to do so.

-

Protect: Wear the full complement of prescribed PPE (gloves, goggles, lab coat, and respirator if necessary).

-

Contain & Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[6] Carefully sweep or vacuum the material into a designated, labeled hazardous waste container.[6]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: Seal the waste container and dispose of it according to institutional and local regulations.[2]

Caption: A decision tree for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be generated.[2][6]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Section 5: Waste Disposal

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

-

Classification: All waste containing 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid, including unused product and contaminated materials, must be treated as hazardous chemical waste.[10][11]

-

Segregation: Do not mix this waste with other incompatible waste streams. Collect solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a dedicated, clearly labeled hazardous waste container.[3][12]

-

Containerization: Use a robust, sealable container that is properly labeled with "Hazardous Waste" and the full chemical name.[10]

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[12] Never dispose of this chemical down the drain or in the regular trash.[10]

Conclusion

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid is a valuable research tool that can be used safely by adhering to the principles of risk assessment, exposure control, and emergency preparedness. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to mitigate respiratory irritation to the selection of appropriate PPE to prevent skin and eye contact—researchers can confidently and responsibly advance their scientific objectives.

References

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

-

Carl ROTH. (2023). Safety data sheet. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

-

Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Glaze 'N Seal. (2021). SAFETY DATA SHEET - "Wet Look" Lacquer. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(4-Iodophenyl)-1H-pyrazole. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (2025). 1-(2-hydroxyethyl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]

-

Jetir.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]_of_Carboxylic_Acids)

Sources

- 1. researchgate.net [researchgate.net]

- 2. aksci.com [aksci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. leelinework.com [leelinework.com]

- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1006469-47-1), a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment, grounded in established scientific principles. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Spectroscopic Overview

1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid possesses a unique combination of functional groups: a pyrazole ring, a carboxylic acid, and a primary alcohol. Each of these moieties contributes distinct and predictable signals in various spectroscopic analyses. A thorough characterization is crucial for confirming the regiochemistry of the N-alkylation and ensuring the integrity of the final compound.

The molecular structure dictates the expected spectroscopic features. The pyrazole ring contains two distinct C-H protons, the hydroxyethyl group introduces two methylene groups, and the carboxylic acid and hydroxyl groups provide exchangeable protons.

Caption: Molecular structure of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this molecule. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will confirm the presence of all proton-containing functional groups. The chemical shifts of the pyrazole protons are highly indicative of the substitution pattern. In a 1,4-disubstituted pyrazole, two singlets are expected for the ring protons, providing clear evidence of this specific regioisomer. The coupling pattern of the ethyl group will appear as two triplets, a classic signature of adjacent, non-equivalent methylene groups. The protons on the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on concentration and the solvent used.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-(2-Hydroxyethyl)-1H-pyrazole-4-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing pyrazole protons.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

-

D₂O Exchange: To confirm the assignment of the -OH and -COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.[1]

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1] |

| ~8.2 | s | 1H | H-5 (pyrazole) | Deshielded due to the anisotropic effect of the pyrazole ring and the adjacent nitrogen atom. |

| ~7.9 | s | 1H | H-3 (pyrazole) | Slightly less deshielded than H-5 but still in the aromatic region. |

| ~4.9 | t | 1H | -CH₂OH | The hydroxyl proton signal, which will exchange with D₂O. Its position can vary. |

| ~4.2 | t, J=~5.5 Hz | 2H | N -CH₂- | Methylene group attached to the pyrazole nitrogen, deshielded by the ring. It is a triplet due to coupling with the adjacent CH₂OH. |

| ~3.7 | t, J=~5.5 Hz | 2H | -CH₂OH | Methylene group attached to the hydroxyl group. It is a triplet due to coupling with the adjacent N-CH₂. |

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments. The chemical shift of the carbonyl carbon is highly characteristic and will be found significantly downfield. The carbons of the pyrazole ring will appear in the aromatic region, and their specific shifts help confirm the substitution pattern.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 400 MHz (¹³C frequency of ~100 MHz).

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

-

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 | -C OOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |

| ~139 | C-5 (pyrazole) | Aromatic carbon adjacent to two nitrogen atoms. |

| ~133 | C-3 (pyrazole) | Aromatic carbon in the pyrazole ring. |

| ~115 | C-4 (pyrazole) | The carbon bearing the carboxylic acid group. |

| ~59 | -CH₂OH | The carbon atom attached to the electronegative oxygen atom. |

| ~51 | N -CH₂- | The carbon atom attached to the pyrazole nitrogen. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound. Both positive and negative ion modes should be employed for a comprehensive analysis. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ will be observed.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup (ESI-MS):

-

Ionization Mode: ESI, positive and negative.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature (e.g., 8 L/min, 300 °C) to facilitate desolvation.

-

Expected Mass Spectrometry Data

| Ion Mode | Adduct | Calculated m/z (C₆H₈N₂O₃) | Observed m/z | Rationale |